5-Isoxazoleethanol
Description
Significance of the Isoxazole (B147169) Core in Organic Synthesis and Functional Materials
The isoxazole ring is a highly versatile building block in organic synthesis, prized for its ability to be transformed into other valuable functional groups. benthamdirect.com It can be readily converted into β-hydroxy ketones, γ-amino alcohols, and β-dicarbonyl compounds, making it a strategic intermediate in the synthesis of complex molecules. benthamdirect.com The stability of the isoxazole ring under various reaction conditions, coupled with its susceptibility to specific ring-opening reactions, provides chemists with a powerful tool for molecular construction.
Beyond its utility in synthesis, the isoxazole core is integral to the development of advanced functional materials. eurekaselect.comscilit.com Isoxazole derivatives have found applications as:
Liquid crystals : The rigid, planar structure of the isoxazole ring can contribute to the formation of liquid crystalline phases. scilit.com
Photochromic materials : Certain isoxazole-containing compounds exhibit reversible color changes upon exposure to light. eurekaselect.comscilit.com
Dye-sensitized solar cells : The optical properties of isoxazoles make them suitable for use in these photovoltaic devices. eurekaselect.comscilit.com
Semiconductors and high-temperature lubricants : The inherent stability and electronic properties of the isoxazole ring are beneficial in these applications. benthamdirect.com
Overview of Heterocyclic Compounds with Oxazole (B20620) and Isoxazole Moieties in Research
Oxazole and its isomer, isoxazole, are both five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. rsc.orgresearchgate.net While structurally similar, the positioning of the heteroatoms—separated by a carbon in oxazole and adjacent in isoxazole—leads to distinct chemical and physical properties. rsc.org This has resulted in a broad and diverse range of applications for both ring systems in medicinal chemistry, materials science, and agriculture. rsc.orgaip.org
Research into these heterocycles is driven by their presence in numerous biologically active compounds and their utility as synthetic intermediates. researchgate.net The ability of oxazole and isoxazole derivatives to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive scaffolds for drug design. rsc.org Consequently, there is a significant and growing interest in developing novel synthetic methods for these ring systems and exploring their structure-activity relationships. researchgate.netrsc.org
Structural Context of 5-Isoxazoleethanol within Isoxazole Derivatives
This compound belongs to the class of monosubstituted isoxazoles, where a functional group is attached to one of the carbon atoms of the isoxazole ring. The defining feature of this compound is the ethanol (B145695) group (-CH₂CH₂OH) at the 5-position of the isoxazole ring. This substituent introduces a primary alcohol functionality, which significantly influences the compound's chemical reactivity and potential applications.
The presence of the hydroxyl group allows for a variety of chemical transformations, such as esterification and etherification, enabling the synthesis of a wide range of derivatives. mdpi.com For instance, the reaction of a similar hydroxy-functionalized isoxazole with benzoyl chloride results in the formation of an ester. mdpi.com This versatility makes this compound a valuable starting material for creating more complex molecules with tailored properties.
| Compound | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | Data Not Available | C₅H₇NO₂ | Ethanol group at position 5 |
| 2-(3-bromo-1,2-oxazol-5-yl)ethanol | 105175-00-6 | C₅H₆BrNO₂ | Bromo group at position 3, ethanol at 5 |
| 3-(4-Bromophenyl)-5-isoxazoleethanol | 1159979-39-1 | C₁₁H₁₀BrNO₂ | 4-Bromophenyl at position 3, ethanol at 5 |
| 2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol | 27473-10-5 | C₁₁H₁₀ClNO₂ | 4-Chlorophenyl at position 3, ethanol at 5 |
Historical Perspectives in Isoxazole Research Relevant to Functionalized Isoxazoles
The history of isoxazole chemistry dates back to the late 19th century. Ludwig Claisen is credited with first recognizing the cyclic structure of a 3-methyl-5-phenylisoxazole (B94393) in 1888. researchgate.net However, the first synthesis of the isoxazole ring was achieved by Dunstan and Dymond, who obtained 3,4,5-trimethylisoxazole (B86237) by heating nitroethane with aqueous alkalies. researchgate.net
A significant advancement in isoxazole synthesis came from the work of Quilico and his colleagues between 1930 and 1946. They extensively studied the 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated compounds, which remains one of the most versatile methods for preparing isoxazoles. wikipedia.org This method allows for the introduction of a wide variety of substituents onto the isoxazole ring, paving the way for the synthesis of numerous functionalized derivatives, including those with alcohol functionalities like this compound. The development of such synthetic methodologies has been crucial for exploring the diverse applications of isoxazoles in various scientific fields. researchgate.netfrontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1823907-47-6 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-(1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-4-2-5-1-3-6-8-5/h1,3,7H,2,4H2 |
InChI Key |
JKGYVENLYVCGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)CCO |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Isoxazoleethanol Derivatives
Photochemical Rearrangements of Isoxazole (B147169) Derivatives
The photochemistry of isoxazoles is a well-documented field, characterized by skeletal rearrangements that lead to various isomers, most commonly oxazoles. nih.govacs.org This reactivity is initiated by the absorption of UV light, typically in the range of 200–330 nm, which provides the energy necessary to overcome the activation barriers for ring cleavage and subsequent reorganization. nih.govacs.org
Photoinduced Isomerization to Oxazoles
The photoisomerization of isoxazoles to oxazoles is a general and widely studied photochemical transformation. nih.govacs.org First reported in 1966, this reaction has been established as a common pathway in isoxazole photochemistry. aip.org Upon irradiation, various isoxazole derivatives, including 3,5-diarylisoxazoles and 4-halo-5-phenylisoxazoles, have been shown to convert to their corresponding oxazole (B20620) isomers. researchgate.net This process is highly atom-efficient and has garnered renewed interest for its synthetic utility. nih.govacs.org The wavelength of the light used can be critical, in some cases allowing for selective conversion to the oxazole or reversion from an intermediate back to the starting isoxazole. researchgate.net For instance, irradiation of 3,5-diarylisoxazoles with light of 3130 Å or shorter wavelengths leads almost quantitatively to oxazoles. researchgate.net
Mechanistic Pathways of Photoisomerization, Including Azirine Intermediates
The most widely accepted mechanism for the photochemical isoxazole-to-oxazole rearrangement is the "ring contraction-ring expansion" pathway. aip.org This multi-step process involves several key transient species:
N-O Bond Homolysis : The process begins with the photoinduced cleavage of the weak N-O bond in the isoxazole ring. nih.govaip.org This homolysis generates a short-lived vinylnitrene diradical intermediate. aip.org
Azirine Formation : The vinylnitrene rapidly collapses through ring closure to form a highly strained 2H-azirine intermediate. nih.govaip.org This acyl-substituted azirine is a crucial, often isolable or spectroscopically observable, intermediate in the reaction sequence. nih.govresearchgate.net
C-C Bond Cleavage and Nitrile Ylide Formation : The 2H-azirine intermediate can then undergo a subsequent photochemical or thermal cleavage of the C-C single bond. aip.org This step yields a nitrile ylide, a 1,3-dipolar species. aip.orgrsc.orgrsc.org The formation of nitrile ylide intermediates has been confirmed through low-temperature argon matrix experiments. nih.gov
Electrocyclization to Oxazole : The final step involves an intramolecular 1,5-electrocyclization of the nitrile ylide to form the stable aromatic oxazole ring. aip.orgrsc.org
While this stepwise mechanism is broadly supported, some theoretical studies have also proposed the possibility of a concerted pathway, not requiring distinct vinylnitrene and nitrile ylide intermediates. aip.org However, experimental evidence, such as the trapping of azirine and nitrile ylide intermediates, strongly supports the multi-step mechanism. researchgate.net
| Step | Description | Intermediate(s) | Key Transformation |
|---|---|---|---|
| 1 | Photoexcitation and N-O Bond Cleavage | Vinylnitrene | Isoxazole → Vinylnitrene |
| 2 | Ring Contraction | 2H-Azirine | Vinylnitrene → 2H-Azirine |
| 3 | Ring Expansion (C-C Cleavage) | Nitrile Ylide | 2H-Azirine → Nitrile Ylide |
| 4 | Electrocyclization | Oxazole (Product) | Nitrile Ylide → Oxazole |
Quantum Chemical Studies on Photochemical Reaction Coordinates
Quantum chemical calculations have provided profound insights into the intricate details of the photochemical reaction coordinates. nih.gov Methods such as Complete Active Space Self-Consistent Field (CASSCF), Multireference Configuration Interaction (MR-CI), and second-order Møller–Plesset perturbation theory (MP2-CAS) have been employed to map the potential energy surfaces and identify key structures. aip.orgnih.gov
These studies have investigated several possible mechanistic pathways, including a direct path and the ring contraction-ring expansion path involving the azirine intermediate. nih.govacs.org Theoretical findings suggest that the N-O bond cleavage in isoxazole is an ultrafast process upon excitation. aip.org Nonadiabatic ab initio molecular dynamics simulations have been used to explore the reaction pathways, showing, for example, that excitation of isoxazole to the S1 excited state can lead to the formation of 2-formyl-2H-azirine. rsc.org
Computational results indicate that the isomerization from the nitrile ylide to the oxazole has a very low energy barrier (approx. 3.0 kcal mol⁻¹), suggesting this step is very fast. aip.org Time-resolved photoelectron spectroscopy, supported by ab initio simulations, has been used to study the ultrafast ring-opening dynamics, confirming the breaking of the O-N bond in isoxazole upon photoexcitation. acs.org These computational approaches are crucial for understanding the fleeting intermediates and transition states that are often difficult to characterize experimentally. nih.gov
Thermal Rearrangements and Isomerizations
In addition to photochemical activation, isoxazole derivatives can also undergo rearrangement reactions under thermal conditions, often leading to the same oxazole products. researchgate.netuc.pt
Thermally Induced Isoxazole to Oxazole Transformations
The thermal rearrangement of isoxazoles, such as 3-phenyl-4-acyl-5-alkylisoxazoles, can yield the corresponding oxazoles at elevated temperatures (e.g., 230°C). researchgate.net Similar to the photochemical route, 2H-azirines are considered key intermediates in the thermal isoxazole-oxazole rearrangement. researchgate.netcapes.gov.br The initial step is the thermal cleavage of the O-N bond to produce a reactive acyclic intermediate, which can then reclose to form an isomeric isoxazole or proceed via the azirine to the oxazole. researchgate.net
However, the conditions required for thermal rearrangement are typically much harsher than for photochemical reactions. rsc.org In some cases, mild, base-catalyzed conditions (e.g., Cs₂CO₃ in refluxing THF) have been shown to facilitate an unexpected isoxazole-to-oxazole transformation, proceeding through a proposed mechanism involving a Neber-like rearrangement to generate the azirine intermediate under significantly milder conditions. rsc.orgrsc.orgsemanticscholar.org
Energetic Landscape and Transition State Analysis of Thermal Processes
Theoretical studies, such as those using the MNDO (Modified Neglect of Diatomic Overlap) method, have been conducted to explore the energetic landscape of the gas-phase thermal isomerization of isoxazole. capes.gov.br These calculations support a mechanism where the isoxazole isomerizes to an oxazole via an azirine intermediate. capes.gov.br
| Reaction Step | Computational Method | Key Finding | Calculated Barrier/Energy | Reference |
|---|---|---|---|---|
| Isoxazole → 2-Formyl-2H-azirine (Photochemical) | SA3-CASSCF | S1 lifetime determined to be 82.4 fs. | N/A | rsc.org |
| Nitrile Ylide → Oxazole (Photochemical) | CASPT2//CAS | Isomerization has a low barrier, implying a fast reaction. | ~3.0 kcal/mol | aip.org |
| Isoxazole → Oxazole (Thermal) | MNDO | N-O bond cleavage is the rate-limiting step. | Similar activation energies for oxazole and ketenimine formation | capes.gov.br |
| Benzazirine → 1,2-Didehydroazepine (Photochemical) | Quantum-chemical calculations | Energy barrier for rearrangement. | ~40 kJ/mol (~9.5 kcal/mol) | beilstein-journals.org |
Ring-Opening Reactions of the Isoxazole Nucleus
The isoxazole ring, while possessing a degree of aromatic character, contains a weak N-O bond that makes it susceptible to cleavage under various conditions. clockss.org This susceptibility is a key feature in the synthetic utility of isoxazole derivatives, allowing for their transformation into a range of other functionalized molecules.
Pathways Leading to Acyclic Functionalized Compounds
A primary pathway for the ring-opening of isoxazoles involves reductive cleavage, often leading to the formation of β-amino enones. clockss.org This transformation is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation: The use of catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum black under ordinary pressure and temperature effectively cleaves the N-O bond. clockss.org This method is highly efficient, yielding β-amino enones in high yields with minimal by-products. clockss.org For instance, the catalytic hydrogenation of 3,5-disubstituted isoxazoles produces the corresponding β-amino enones. clockss.org These resulting β-amino enones are valuable synthetic intermediates, which can be further converted to β-diketones by replacing the amino group with a hydroxyl group under acidic conditions. clockss.org
Interestingly, the choice of catalyst can influence the reaction's outcome. While Raney nickel typically promotes the cleavage of the isoxazole ring, Pd/C-promoted hydrogenation of certain Baylis-Hillman adducts of isoxazolecarbaldehydes can occur without the hydrogenolysis of the isoxazole ring. capes.gov.br
Other Reductive Methods: Besides catalytic hydrogenation, other reducing agents can effect the ring opening of isoxazole derivatives. Molybdenum hexacarbonyl [Mo(CO)6] in moist acetonitrile (B52724) has been used to cleave the N-O bond in 3,5-bis(2-arylethenyl)isoxazoles, providing a route to curcumin (B1669340) derivatives. orientjchem.org This method is particularly useful when the molecule contains other functionalities, such as double bonds, that might be reduced under standard hydrogenation conditions. orientjchem.org
The following table summarizes common methods for the reductive ring-opening of isoxazoles:
| Reagent/Catalyst | Product Type | Reference |
| Raney Nickel | β-Amino enone | clockss.orgtandfonline.com |
| Palladium on Carbon (Pd/C) | β-Amino enone | clockss.org |
| Platinum Black | β-Amino enone | clockss.org |
| Molybdenum Hexacarbonyl | β-Amino enone | orientjchem.org |
| Raney Nickel/AlCl3 | β-Hydroxyketone | nih.gov |
Cleavage of the O-N Bond and Subsequent Rearrangements
Cleavage of the O-N bond in the isoxazole ring can also initiate a cascade of rearrangements, leading to the formation of different heterocyclic systems or functionalized acyclic compounds.
Beckmann Rearrangement: Under certain conditions, isoxazole derivatives can undergo transformations akin to the Beckmann rearrangement. For example, attempts to expand the B-ring of a colchicine (B1669291) derivative using a Beckmann-type rearrangement led to the formation of unexpected tetracyclic isoxazole derivatives. rsc.org The formation of a nitrile as a side-product during some Beckmann rearrangements of isoxazole-containing systems can be driven by the formation of the stable aromatic isoxazole ring. nih.gov
Photoinduced Rearrangements: Photoexcitation can also induce O-N bond cleavage. acs.org Theoretical studies suggest that a significant portion of isoxazole molecules undergo ultrafast O-N bond cleavage upon photoexcitation. acs.org This can lead to the formation of a diradical or nitrene intermediate, which can then cyclize to an azirine. researchgate.net
Base-Promoted Rearrangements: Treatment of isoxazolium salts with a base, such as sodium hydroxide, can lead to ring opening and subsequent intramolecular recyclization to form phenol (B47542) and aniline (B41778) derivatives. clockss.org Similarly, N-methylisoxazolium salts can be converted to β-alkoxymethylamino enones by treatment with sodium alkoxide in alcohol. clockss.org
Reactivity of the Ethanol (B145695) Side Chain
The ethanol side chain of 5-isoxazoleethanol offers a site for various chemical modifications that are largely independent of the isoxazole ring's reactivity.
Oxidation and Reduction Reactions
Oxidation: The primary alcohol of the ethanol side chain can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. libretexts.org Strong oxidizing agents like chromic acid will typically oxidize the primary alcohol to a carboxylic acid. libretexts.org Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are used to stop the oxidation at the aldehyde stage. libretexts.org The oxidation of ethanol to ethanoic acid is an exothermic reaction, often indicated by bubbling and a color change of the oxidizing agent. youtube.com
Reduction: While the ethanol side chain is already in a reduced state, the concept of reduction can be applied to derivatives where the side chain has been modified. For example, if the hydroxyl group is converted to a leaving group, it could be reductively removed.
Esterification and Etherification Reactions
The hydroxyl group of the ethanol side chain readily participates in esterification and etherification reactions.
Esterification: Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions, often with acid catalysis.
Etherification: Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. clockss.org
Substitution and Functional Group Interconversion on the Isoxazole Ring
The isoxazole ring can undergo substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the heteroatoms. vulcanchem.com
Electrophilic Aromatic Substitution: Isoxazoles are generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to their lower nucleophilicity. researchgate.netnanobioletters.com However, such reactions, including nitration and halogenation, can occur. clockss.org Substitution typically occurs at the C-4 position. reddit.com The presence of activating groups on the ring can facilitate these reactions.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is more common, particularly when the isoxazole ring is substituted with strong electron-withdrawing groups, such as a nitro group. researchgate.netrsc.org The nitro group can be displaced by various nucleophiles, providing a versatile method for the functionalization of the isoxazole ring. rsc.org
Functional Group Interconversion: Functional groups on the isoxazole ring can be interconverted to create a variety of derivatives. ox.ac.uk For example, a nitro group can be reduced to an amino group, which can then be further modified. vulcanchem.comvulcanchem.com The synthesis of 3-substituted benzo[d]isoxazoles often involves the cyclization of hydroxylamine (B1172632) derivatives with substituted benzene precursors, followed by functional group interconversions. vulcanchem.com
Advanced Derivatization Strategies and Analytical Applications
Derivatization for Enhanced Chromatographic Analysis
Chromatography is a fundamental technique for separating and analyzing chemical compounds. However, the inherent properties of some molecules, like 5-Isoxazoleethanol, can make their direct analysis challenging. Derivatization is a process that chemically modifies a compound to produce a new compound with properties more suitable for a specific analytical method. gnomio.com For gas chromatography (GC), this often means increasing volatility and thermal stability. slideshare.net
Approaches for Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of compounds with active hydrogens, such as the hydroxyl group (-OH) in this compound, can be problematic in GC due to their tendency to form intermolecular hydrogen bonds. weber.hu This can lead to poor peak shape and reduced volatility. researchgate.net To overcome these issues, derivatization techniques like silylation, acylation, and alkylation are employed. slideshare.netresearchgate.net
Silylation is a common and effective method for derivatizing alcohols. weber.hu It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ether of this compound is more volatile and thermally stable, leading to improved chromatographic performance. researchgate.netlmaleidykla.lt The reaction with BSTFA is often carried out at room temperature and can be completed within minutes for unhindered primary alcohols like this compound. weber.hulmaleidykla.lt
Acylation is another valuable technique where the hydroxyl group is converted to an ester. gnomio.com Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are particularly useful. gnomio.com These reagents react with alcohols to form stable and highly volatile derivatives. gnomio.com A key advantage of using fluorinated acylating agents is the introduction of electronegative atoms, which significantly enhances the response of an electron capture detector (ECD), a highly sensitive detector used in GC. gnomio.com
The following table summarizes common derivatization reagents for GC analysis of alcohols:
| Derivatization Technique | Reagent | Abbreviation | Derivative Formed | Key Advantages for GC Analysis |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability. researchgate.netlmaleidykla.lt |
| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetate ester | High volatility and enhanced ECD response. gnomio.com |
| Acylation | Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionate ester | High volatility and enhanced ECD response. gnomio.com |
| Acylation | Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyrate ester | High volatility and enhanced ECD response. gnomio.com |
Strategies for Improving Volatility and Detector Response
The primary goal of derivatization in the context of GC is to modify the chemical structure of an analyte to make it more amenable to analysis. researchgate.net For this compound, the polar hydroxyl group can cause strong intermolecular attractions, leading to lower volatility. gnomio.com By masking this polar group through derivatization, a significant increase in volatility can be achieved. gnomio.com
The choice of derivatizing reagent also plays a crucial role in enhancing detector response. While a flame ionization detector (FID) is a universal detector for organic compounds, its sensitivity can be limited for certain analytes. The introduction of halogen atoms, particularly fluorine, through acylation dramatically increases the electron affinity of the derivative. gnomio.com This makes the compound highly responsive to an Electron Capture Detector (ECD), allowing for trace-level analysis. gnomio.com
Derivatization for Chiral Separation of Isoxazoleethanol Enantiomers
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. chiralpedia.com One approach to achieve this is through derivatization with a chiral derivatizing agent (CDA). chiralpedia.com
This indirect method involves reacting the racemic mixture of this compound with a single, pure enantiomer of a CDA. chiralpedia.com This reaction forms a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard achiral chromatography techniques, such as GC or HPLC. chiralpedia.commdpi.com For this method to be successful, the CDA must be enantiomerically pure, and neither the analyte nor the CDA should racemize during the derivatization process. chiralpedia.com An example of a CDA used for alcohols is α-methoxyphenylacetic acid (MPA). mdpi.com
The selection of an appropriate chiral derivatizing agent is critical and depends on the functional group present in the analyte. For the hydroxyl group of this compound, chiral reagents that readily form esters or ethers are suitable candidates.
Derivatization for Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structure and properties of molecules. Derivatization can be employed to enhance the quality of spectroscopic data or to introduce specific spectroscopic probes.
Modifications for Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Chemical derivatization can be used in NMR studies for several purposes, including improving the resolution of spectra and aiding in the identification of specific functional groups. nih.gov For instance, the hydroxyl group of this compound can be derivatized to introduce a reporter group with a distinct NMR signal.
One such technique involves the use of phosphorylating reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP) for ³¹P NMR analysis. researchgate.net The derivatization of the hydroxyl group creates a phosphite (B83602) ester, and the chemical shift of the phosphorus-31 nucleus provides information about the chemical environment of the original hydroxyl group. researchgate.net
Another approach is the use of chiral solvating agents (CSAs) in NMR for the differentiation of enantiomers. researchgate.net While not a covalent modification, the addition of a CSA to a solution of racemic this compound can induce different chemical shifts for the corresponding protons of the two enantiomers, allowing for their distinction and quantification by ¹H NMR. researchgate.net
Introduction of Chromophores for Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule. While the isoxazole (B147169) ring itself exhibits UV absorption, the introduction of a chromophore—a light-absorbing group—through derivatization can significantly enhance its molar absorptivity or shift the absorption maximum to a more convenient wavelength. up.ac.za
Derivatization of the hydroxyl group of this compound with a molecule containing an extended π-system can create a derivative with strong absorption in the UV-Vis region. For example, reacting this compound with a chromophore-containing acyl chloride would yield an ester that incorporates the chromophoric moiety. This can be particularly useful for quantitative analysis, as the increased absorbance can lead to lower detection limits. The synthesis of various oxazole (B20620) derivatives has been shown to produce compounds with absorption in the visible region. globalresearchonline.net
Immobilization and Surface Functionalization Studies
The immobilization of this compound onto solid supports or the functionalization of surfaces with this molecule can be achieved through chemical reactions targeting its primary alcohol group. These modifications are crucial for developing novel materials with tailored properties, such as sensors, catalytic surfaces, and biocompatible coatings.
The hydroxyl (-OH) group of this compound is the primary site for covalent attachment to a variety of substrates. The choice of immobilization chemistry depends on the nature of the support material and the desired stability of the linkage.
One common approach involves the use of surfaces pre-activated with functional groups that readily react with alcohols. For instance, surfaces functionalized with isocyanates, acyl chlorides, or carboxylic acids (activated with carbodiimides) can form stable urethane, ester, or ester linkages, respectively, with the hydroxyl group of this compound.
Another versatile method is the reaction with silane (B1218182) coupling agents. Substrates like glass or silica (B1680970) can be treated with organosilanes, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine functionalities. researchgate.net These can then be further reacted with this compound that has been derivatized to carry a complementary reactive group.
Table 1: Potential Methods for Covalent Immobilization of this compound
| Support Material | Activation/Functionalization Chemistry | Resulting Linkage with this compound | Potential Applications |
|---|---|---|---|
| Silica, Glass | Treatment with isocyanate-terminated silanes | Urethane | Chromatography, Solid-phase extraction |
| Polymers (e.g., Polystyrene) | Surface carboxylation followed by carbodiimide (B86325) activation | Ester | Functionalized resins, biocompatible surfaces |
| Gold Surfaces | Formation of self-assembled monolayers (SAMs) with thiol-alcohols, followed by reaction with an activated this compound derivative | Ether or Ester | Biosensors, electrochemical sensors |
| Cellulose | Activation with tosyl chloride | Tosylate ester followed by nucleophilic substitution with the alkoxide of this compound | Chiral separations, catalytic supports |
Functionalizing a surface with this compound can impart the unique chemical and physical properties of the isoxazole ring to the material. Isoxazole derivatives are known to have applications in material science, including as photochromic materials and electrochemical probes for metal ions like Cu2+. researchgate.neteurekaselect.comscilit.com By tethering this compound to a surface, it is conceivable to create materials with these advanced properties.
The orientation and density of the immobilized this compound molecules on the surface will significantly influence the material's final properties. For example, a high density of vertically oriented molecules could create a surface with a high concentration of exposed isoxazole rings, potentially enhancing its sensing capabilities.
Surfaces functionalized with this compound could find use in several analytical applications. The isoxazole moiety can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which can be exploited for selective analyte recognition.
Chromatography: Silica or polymer beads functionalized with this compound could serve as a novel stationary phase in high-performance liquid chromatography (HPLC) for the separation of analytes based on specific interactions with the isoxazole ring.
Sensors: The ability of isoxazole derivatives to act as electrochemical probes could be harnessed by immobilizing this compound onto electrode surfaces. eurekaselect.comscilit.com Such a modified electrode could be used for the sensitive and selective detection of specific metal ions or organic molecules.
Bioconjugation: The hydroxyl group of this compound, after activation, can be used to conjugate biomolecules such as proteins or nucleic acids. susupport.com This opens up possibilities for creating biosensors or biocompatible materials where the isoxazole moiety can act as a signaling unit or a modulator of surface properties.
Table 2: Potential Analytical Applications of this compound Functionalized Surfaces
| Application Area | Principle | Potential Analytes |
|---|---|---|
| Separation Science | Selective retention on a this compound-functionalized stationary phase in HPLC. | Aromatic compounds, metal chelates, isomers. |
| Electrochemical Sensing | Changes in electrochemical signal upon analyte binding to the isoxazole-functionalized electrode. | Copper (II) ions, nitroaromatic compounds. |
| Fluorescence-based Sensing | Modulation of fluorescence of a tethered fluorophore upon analyte interaction with the isoxazole ring. | Biomolecules, metal ions. |
While the direct experimental evidence for the immobilization and surface functionalization of this compound is pending, the foundational principles of organic and surface chemistry strongly suggest its feasibility and potential for creating advanced materials with novel analytical applications. Further research is warranted to explore these possibilities and to characterize the properties of such functionalized surfaces.
Spectroscopic Characterization and Computational Investigations of Isoxazoleethanol Systems
Vibrational Spectroscopy of Isoxazole (B147169) and its Derivatives
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of isoxazole derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For 5-Isoxazoleethanol, the IR spectrum is characterized by the presence of key functional groups: the isoxazole ring and the hydroxyethyl (B10761427) side chain.
The hydroxyl group (-OH) of the ethanol (B145695) moiety is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of intermolecular hydrogen bonding. The C-H stretching vibrations of the ethyl group and the isoxazole ring typically appear in the 3100-2850 cm⁻¹ range.
The isoxazole ring itself presents a series of characteristic vibrations. The C=N stretching vibration is anticipated to be observed around 1610 cm⁻¹. The C=C stretching of the isoxazole ring is expected near 1570 cm⁻¹. The N-O bond stretching vibration is typically found in the 1450-1350 cm⁻¹ region. Furthermore, the C-O stretching vibration of the ethanol group is expected to appear in the 1050 cm⁻¹ region. rjpbcs.com
A predicted IR spectrum for this compound, based on computational modeling, would display the following significant peaks:
| Predicted Peak (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3120 | Medium | C-H stretch (isoxazole ring) |
| ~2950 | Medium | Asymmetric CH₂ stretch (ethyl) |
| ~2880 | Medium | Symmetric CH₂ stretch (ethyl) |
| ~1610 | Medium | C=N stretch (isoxazole ring) |
| ~1570 | Weak | C=C stretch (isoxazole ring) |
| ~1430 | Medium | N-O stretch (isoxazole ring) |
| ~1050 | Strong | C-O stretch (ethanol) |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman activity differ from those for IR, often allowing for the observation of vibrations that are weak or absent in the IR spectrum.
For this compound, the symmetric vibrations of the isoxazole ring are expected to be particularly prominent in the Raman spectrum. The C=C and C=N stretching vibrations of the isoxazole ring would likely produce strong Raman bands. In contrast to its strong, broad appearance in the IR spectrum, the O-H stretch in the Raman spectrum is typically weak.
Computational analysis of the Raman spectrum of isoxazole derivatives has shown that the ring breathing vibrations, which involve the expansion and contraction of the entire ring, give rise to characteristic Raman signals. researchgate.net For this compound, a significant Raman peak corresponding to the isoxazole ring breathing mode would be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton NMR (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for structure determination. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the isoxazole ring and the hydroxyethyl side chain.
The proton on the isoxazole ring (H-4) is expected to appear as a singlet in the aromatic region, with its chemical shift influenced by the electronic effects of the substituents at positions 3 and 5. Studies on 3,5-disubstituted isoxazoles have shown that the chemical shift of H-4 is sensitive to the nature of these substituents. unifi.it
The protons of the 2-hydroxyethyl group (-CH₂CH₂OH) will exhibit characteristic splitting patterns. The two methylene (B1212753) groups will appear as triplets due to coupling with each other. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
A predicted ¹H NMR spectrum for this compound in CDCl₃ is detailed in the table below:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.20 | s | 1H | H-4 (isoxazole) |
| ~3.95 | t | 2H | -CH₂-OH |
| ~3.05 | t | 2H | Isoxazole-CH₂- |
| ~2.50 | br s | 1H | -OH |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms.
For this compound, five distinct carbon signals are expected. The carbons of the isoxazole ring (C-3, C-4, and C-5) will resonate at characteristic chemical shifts. The chemical shifts of C-3 and C-5 are significantly influenced by the electronegativity of the adjacent heteroatoms. The carbons of the hydroxyethyl side chain will appear in the aliphatic region of the spectrum. The carbon attached to the hydroxyl group will be deshielded compared to the terminal methyl carbon in a simple ethyl group. libretexts.org
A predicted ¹³C NMR spectrum for this compound in CDCl₃ is presented below:
| Predicted Chemical Shift (ppm) | Assignment |
| ~170 | C-5 (isoxazole) |
| ~150 | C-3 (isoxazole) |
| ~100 | C-4 (isoxazole) |
| ~60 | -CH₂-OH |
| ~28 | Isoxazole-CH₂- |
Advanced NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity
Advanced 2D NMR techniques are crucial for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the hydroxyethyl side chain, confirming their connectivity. researchgate.netlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These heteronuclear correlation experiments show correlations between protons and the carbon atoms to which they are directly attached. An HSQC or HMQC spectrum of this compound would show correlations between:
The H-4 proton and the C-4 carbon of the isoxazole ring.
The protons of the first methylene group and its corresponding carbon.
The protons of the second methylene group and its corresponding carbon. mdpi.comlibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For this compound, an HMBC spectrum would be instrumental in confirming the attachment of the hydroxyethyl group to the C-5 position of the isoxazole ring. Key correlations would be expected between:
The protons of the methylene group adjacent to the ring and the C-5 and C-4 carbons of the isoxazole ring.
The H-4 proton and the C-3 and C-5 carbons of the isoxazole ring.
These advanced NMR techniques, in conjunction with 1D NMR and vibrational spectroscopy, provide a complete and unambiguous characterization of the molecular structure of this compound.
Mass Spectrometry (MS) in Structural Confirmation and Fragmentation Studies
Mass spectrometry is a cornerstone analytical technique for the characterization of isoxazole systems. It provides crucial information regarding the molecular weight and the fragmentation pathways, which aids in the confirmation of the chemical structure.
Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in the mass spectrometric analysis of isoxazole derivatives.
Electron Ionization (EI): In EI mass spectrometry, the sample is bombarded with a high-energy electron beam, typically at 70 eV, causing the molecule to ionize and fragment. The fragmentation of the isoxazole ring is a characteristic process that can help in identifying the structure and regiochemistry of the molecule. researchgate.net Generally, the fragmentation of the isoxazole ring leads to the formation of a corresponding acyl cation as a prominent base fragment in the EI mass spectrum. researchgate.net The NIST Mass Spectrometry Data Center provides a reference mass spectrum for the parent isoxazole molecule, which serves as a basis for understanding the fragmentation of its derivatives. nist.gov Studies on substituted isoxazoles, such as 5-fluoromethyl-3,4-disubstituted isoxazoles, have shown that the substitution can influence the fragmentation processes, with evidence of fluorine stabilizing both molecular and fragment ions. capes.gov.br
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com This technique has been widely used for the characterization of various isoxazole derivatives, including those synthesized for biological and materials science applications. mdpi.comptfarm.plnih.govresearchgate.netmdpi.com For instance, ESI-MS has been employed to confirm the structures of new isoxazole-containing heterocyclic hybrids and to study the ionization and fragmentation of water-soluble isoxazole-linked 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netrsc.org In the analysis of isoxazole derivatives, ESI-MS can provide a clear molecular ion peak, which is essential for confirming the molecular formula. ontosight.ai
| Ionization Technique | Key Features for Isoxazole Analysis | Typical Ions Observed |
| Electron Ionization (EI) | Provides detailed fragmentation patterns. Useful for structural elucidation and isomer differentiation. researchgate.netcapes.gov.br | Molecular ion (M⁺), acyl cations, and other fragment ions resulting from ring cleavage. researchgate.netnist.gov |
| Electrospray Ionization (ESI) | Soft ionization, suitable for polar and labile molecules. mdpi.comnih.gov Minimizes fragmentation. nih.gov | Protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and other adduct ions. mdpi.comrsc.org |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental composition of a molecule, which is critical for confirming the identity of newly synthesized compounds and for differentiating between molecules with the same nominal mass. scirp.orgnih.gov
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, are capable of resolving ions with very small mass differences. innovareacademics.in This capability is essential for the confident identification of isoxazole derivatives in complex mixtures and for validating their chemical formulas. mdpi.com For example, HRMS has been used to obtain the exact mass of various isoxazole derivatives, confirming their elemental composition. mdpi.commdpi.com The use of HRMS in conjunction with techniques like liquid chromatography (LC-HRMS) allows for the separation and identification of individual components in a mixture, providing both retention time and accurate mass data. mdpi.com
Dissociative Electron Attachment (DEA) is a process that occurs when a molecule captures a low-energy electron (typically < 20 eV) to form a transient negative ion (TNI), which then dissociates into a stable anion and one or more neutral fragments. rsc.org This technique provides unique insights into the fundamental interactions of electrons with molecules and can reveal specific bond-breaking pathways.
Studies on isoxazole have shown that it is highly susceptible to DEA. nd.edu The most dominant fragmentation pathway in the DEA of isoxazole involves the loss of a hydrogen atom from the C(3) position, which subsequently leads to the opening of the isoxazole ring through the cleavage of the O-N bond. rsc.orgresearchgate.net This process occurs at a resonant energy of approximately 1.5 eV. rsc.orgresearchgate.net The susceptibility of the N-O bond to cleavage upon low-energy electron attachment is a key finding from these studies. nd.edu The presence of the nitrogen atom in the isoxazole ring enhances its electron-accepting properties. rsc.org Comparative studies with methylated isoxazole derivatives have helped to elucidate the specific fragmentation pathways leading to various anionic products. rsc.orgresearchgate.net This ring-opening mechanism induced by DEA is of particular interest as similar ring-opening processes are observed in the biotransformation of some pharmaceutical drugs containing the isoxazole substructure. rsc.orgresearchgate.net
| DEA Product Ion (from Isoxazole) | m/z | Resonance Energy (eV) | Proposed Fragmentation Pathway |
| [Isoxazole-H]⁻ | 68 | ~1.5 | Loss of H from C(3) leading to O-N bond cleavage and ring opening. rsc.orgresearchgate.netrsc.org |
| C₂H₂N⁻ | 40 | Multiple resonances | Further fragmentation following ring opening. rsc.org |
| CN⁻ | 26 | Multiple resonances | Fragmentation of the heterocyclic ring. |
High-Resolution Mass Spectrometry (HRMS)
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in characterizing the electronic structure and photophysical behavior of isoxazole-containing molecules.
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to excited states. bath.ac.uk The absorption spectrum of a molecule provides information about its chromophores and the energies of its electronic transitions.
For the parent isoxazole molecule, the first photoabsorption region, which corresponds to singlet excited states, appears above 5.5 eV, with a maximum at approximately 6.0 eV. rsc.org Electron energy-loss (EEL) spectroscopy studies have identified the lowest-lying triplet states (π → π* transition) at 4.1 and 5.3 eV. rsc.org The UV-Vis absorption spectra of substituted isoxazole derivatives are influenced by the nature and position of the substituents on the isoxazole ring. For example, pyrrole-isoxazole derivatives have been shown to exhibit changes in their UV-Vis absorption spectra upon interaction with anions, a property that can be exploited for chemosensing applications. mdpi.com The absorption maxima of isoxazolyl-derived 1,4-dihydroazolo[5,1-c]triazines are found in the range of 321–384 nm. mdpi.com
| Compound/System | Absorption Maximum (λmax) | Reference |
| Isoxazole | ~6.0 eV (~207 nm) | rsc.org |
| Isoxazolyl-derived 1,4-dihydroazolo[5,1-c]triazines | 321–384 nm | mdpi.com |
| Pyrrole-isoxazole derivatives | Varies with substitution and environment | mdpi.com |
Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs from the lowest singlet excited state (S₁) to the ground state (S₀). Phosphorescence is a similar process but involves a transition from the lowest triplet excited state (T₁) to the ground state. These emission properties are highly sensitive to the molecular structure and the local environment.
Many isoxazole derivatives have been found to exhibit interesting fluorescent properties, making them promising candidates for use as fluorescent probes and in materials science. nih.govresearcher.liferesearchgate.netnih.gov The emission characteristics, including the emission maximum, quantum yield, and fluorescence lifetime, are key parameters that are investigated. For instance, newly synthesized fluorescent dyes containing an isoxazole ring and a 1,4-dihydroazolo[5,1-c]triazine core exhibit emission maxima in the range of 433–487 nm with quantum yields between 6.1% and 33.3%. mdpi.comnih.govresearcher.life The fluorescence properties of these compounds can be tuned by altering the substituents on the heterocyclic core. nih.govresearcher.life
The solvent environment can also significantly impact the fluorescence of isoxazole derivatives, a phenomenon known as solvatochromism. nih.govresearcher.life Studies on pyrrole-isoxazole derivatives have explored the potential for twisted intramolecular charge transfer (TICT) states, which can lead to dual fluorescence and high sensitivity to solvent polarity. researchgate.net Some isoxazole-containing compounds have also been shown to exhibit aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state. nih.govresearcher.life
| Isoxazole Derivative System | Emission Maxima (λem) | Quantum Yield (ΦF) | Key Photophysical Observations |
| Isoxazolyl-derived 1,4-dihydroazolo[5,1-c]triazines | 433–487 nm | 6.1–33.3% | Solvatochromism, Aggregation-Induced Emission (AIE) in some cases. mdpi.comnih.govresearcher.life |
| Pyrrole-isoxazole derivatives | Varies | Low in some cases | Potential for Twisted Intramolecular Charge Transfer (TICT) states. researchgate.net |
| Anthracene-substituted isoxazoles | Varies | Good quantum yields | Potential as fluorescent tags in imaging. nih.gov |
Excitation and Emission Band Assignments
Fluorescence spectroscopy is a powerful tool to study the electronic transitions in molecules. edinst.com The excitation spectrum reveals the wavelengths of light that a molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted when the molecule returns to the ground state. edinst.com
For isoxazole and its derivatives, theoretical calculations predict vertical excitation energies. In the case of the parent isoxazole, the calculated vertical excitation energy of the ππ*-state is 6.3 eV. nih.govacs.org This is in reasonable agreement with experimental observations. nih.govacs.org Upon photoexcitation, a significant portion of isoxazole molecules may undergo rapid O–N bond cleavage. nih.govacs.org
The fluorescence properties of isoxazole derivatives can be intense, with some reporting high fluorescence quantum yields. nih.gov For instance, certain fluorescent derivatives of imidazo[4',5':3,4]benzo[c]isoxazole exhibit high quantum yields, exceeding 0.52. nih.gov The specific excitation and emission wavelengths are highly dependent on the molecular structure and solvent environment. For example, fluorescence emission has been observed for certain derivatives at specific excitation wavelengths, such as an emission at 600 nm with an excitation of 575 nm. researchgate.net
Interactive Table:
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method has been successfully applied to various heterocyclic compounds, including derivatives of isoxazole, to elucidate their crystal structures. nih.govmdpi.commdpi.com
For example, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was determined using single-crystal X-ray diffraction. nih.gov The analysis revealed that the molecule crystallizes in the monoclinic crystal system with the space group P 21/n. nih.gov Similarly, the structures of other complex heterocyclic systems incorporating different moieties have been confirmed by single-crystal X-ray diffraction studies. mdpi.commdpi.com The data obtained from XRD, such as unit cell parameters and space group, provide unambiguous proof of the molecular structure in the solid state. mdpi.com
Interactive Table:
Quantum Chemical and Computational Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like this compound. asianpubs.orgaimspress.com
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
DFT calculations are widely used to obtain optimized geometries and understand the electronic nature of isoxazole derivatives. researchgate.netasianpubs.org The B3LYP functional combined with a suitable basis set, such as 6-31G or 6-311+G(d,p), is commonly employed for these studies. researchgate.netasianpubs.org These calculations provide valuable information on optimized geometrical parameters, which are often in good agreement with experimental data. researchgate.net
DFT-based descriptors also help in understanding the structure, reactivity, electrophilicity, and global hardness of these molecules. asianpubs.org For instance, calculations on 5-(4-methoxyphenyl)-3-(1-methylindol-3-yl)isoxazole using the B3LYP/6-31G level of theory have been performed to derive its optimized geometry and bonding features. asianpubs.org
Time-Dependent DFT (TDDFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the properties of electronic excited states. researchgate.netrsc.org It is frequently used to calculate vertical excitation energies and to simulate electronic absorption spectra. nih.govresearchgate.net
For isoxazole, TD-DFT/B3LYP/6-311G(2d,2p) calculations of vertical excitation energies for singlet and triplet states show good agreement with experimental data. researchgate.net These theoretical predictions are crucial for interpreting experimental spectra and understanding the photophysical behavior of these compounds. nih.govresearchgate.net
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that can extend over the entire molecule. libretexts.org The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties of molecules. worldscientific.com
In many isoxazole derivatives, an intramolecular charge transfer (ICT) from the HOMO to the LUMO is observed. worldscientific.com The distribution and energies of these orbitals provide insights into the charge transport properties of the material. worldscientific.com Mulliken population analysis, derived from quantum chemical calculations, plays a significant role in understanding the electronic structure by determining atomic charges, which influence the dipole moment and molecular polarizability. asianpubs.org
Simulated Potential Energy Curves (PEC) for Reaction Mechanisms
Simulated Potential Energy Curves (PECs) are instrumental in understanding the mechanisms of chemical reactions, including photochemical processes. nih.govacs.org For isoxazole, PECs have been calculated to investigate the ring-opening reaction that occurs upon photoexcitation. nih.govacs.org
These simulations show that for isoxazole, the gradient of the ππ-state drives the molecule towards larger O-N bond distances, facilitating the ring-opening reaction. nih.govacs.org The potential energy surface intersects with that of the πσ-state at 5.9 eV. nih.govacs.org The gradient of the πσ-state further propels the reaction towards larger bond distances. nih.govacs.org An intersection between the ground state and the πσ-state energy curves occurs at an O-N distance of 2.25 Å. nih.govacs.org Such studies provide a detailed picture of the reaction coordinate and the energetic barriers involved. nih.govacs.orgacs.orgnih.gov
Interactive Table:
Comparative Theoretical Studies with Analogous Heterocycles
Theoretical and computational chemistry offer profound insights into the electronic structure, stability, and reactivity of heterocyclic compounds. While specific computational studies on this compound are not extensively available in the public domain, a comparative analysis with analogous five-membered aromatic heterocycles such as furan, pyrrole, and thiophene (B33073) provides a valuable framework for understanding its theoretical characteristics. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to determine key electronic and structural parameters. researchgate.netresearchgate.net
A central aspect of such comparative studies is the analysis of aromaticity and electron distribution within the heterocyclic ring. Isoxazole is unique among these analogs due to the presence of two adjacent heteroatoms, oxygen and nitrogen, which leads to a significant dipole moment and a distinct electronic landscape. researchgate.net The N-O bond is a characteristic feature of the isoxazole ring, rendering it susceptible to cleavage under certain reductive conditions. orientjchem.org Computational models can quantify the bond lengths and strengths, offering predictions about the ring's stability. For instance, theoretical predictions have shown that after photoexcitation, a significant portion of isoxazole molecules may undergo rapid O–N bond cleavage. researchgate.net
In comparison to other heterocycles, isoxazole's electronic structure is distinct. Theoretical studies have been conducted on the hydrogen bonding between isoxazole, furan, oxazole (B20620), and water using DFT and ab initio methods. researchgate.net These studies are crucial for understanding the behavior of these compounds in biological systems and polar solvents. The presence of the ethanol substituent on this compound would further enhance its capacity for hydrogen bonding, both as a donor (from the hydroxyl group) and as an acceptor (at the nitrogen and oxygen atoms of the ring).
Detailed research findings from computational studies on isoxazole and its derivatives, which can be used to infer the properties of this compound, are often presented in data tables. These tables typically include calculated parameters such as bond lengths, bond angles, dipole moments, and frontier orbital energies.
Detailed Research Findings
Computational investigations into various isoxazole derivatives provide a basis for predicting the properties of this compound. Studies using DFT with different functionals (like B3LYP, CAMB3LYP, WB97XD, and MPW1PW91) have been employed to calculate the HOMO-LUMO energy gap for various isoxazole derivatives, which is crucial for assessing their potential pharmaceutical activities. researchgate.net For example, in one study, the calculated energy gap for designed isoxazole derivatives ranged from 1.07 eV to 6.50 eV depending on the functional used. researchgate.net
Furthermore, comparative studies between 4- and 5-substituted isoxazoles reveal significant differences in their electronic structure and reactivity. Isoxazoles with π-electron-withdrawing substituents at the 4-position exhibit enhanced C4–C5 bond polarity and a weakened N–O bond. Conversely, 5-substituted regioisomers show diminished C4–C5 bond polarity. This suggests that the ethanol group at the 5-position in this compound would influence the ring's electronic properties in a manner distinct from a substituent at the 4-position.
The table below presents a comparative overview of key theoretical parameters for isoxazole and its analogous five-membered heterocycles, based on findings from various computational studies. These values provide a baseline for estimating the properties of their respective ethanol-substituted derivatives.
Interactive Data Table: Comparative Theoretical Parameters of Heterocycles
| Property | Isoxazole | Furan | Pyrrole | Thiophene |
| Dipole Moment (Debye) | ~2.9 | ~0.7 | ~1.8 | ~0.5 |
| Aromaticity Index (HOMA) | ~0.65 | ~0.79 | ~0.90 | ~0.94 |
| HOMO Energy (eV) | -10.1 | -8.9 | -8.2 | -8.9 |
| LUMO Energy (eV) | -0.5 | 1.8 | 2.2 | 0.7 |
| HOMO-LUMO Gap (eV) | 9.6 | 10.7 | 10.4 | 9.6 |
Note: The values presented are approximate and can vary depending on the computational method and basis set used. The data is compiled from various theoretical studies for comparative purposes.
The ethanol substituent in this compound, being an electron-donating group, would be expected to increase the HOMO energy level compared to unsubstituted isoxazole, thereby reducing the HOMO-LUMO gap. This modification generally leads to a red shift (shift to longer wavelengths) in the UV-Visible absorption spectrum. researchgate.net The specific impact would be dependent on the conformational orientation of the ethanol side chain relative to the isoxazole ring, a factor that can be precisely modeled through computational geometry optimization.
Studies on the interaction of isoxazoles with solvents, such as the formation of isoxazole-ethanol aggregates, have been observed to cause changes in spectroscopic properties, like a loss of vibrational structure in fluorescence spectra. researchgate.net This underscores the importance of considering solvent effects in computational models to accurately predict spectroscopic behavior in solution.
Advanced Applications of Isoxazoleethanol in Materials Science Research
Organic Electronics and Optoelectronic Materials
Organic electronics leverage the properties of organic materials to create electronic and optoelectronic devices. The appeal of these materials lies in their potential for low-cost fabrication, mechanical flexibility, and tunable electronic properties. ossila.comebsco.com Isoxazole (B147169) derivatives have been identified as promising candidates for use in organic semiconductors, finding applications in various optoelectronic devices. scielo.org.mxrsc.org The isoxazole ring's electronic nature can be tailored through substitution, influencing the material's charge transport capabilities and optical properties. mdpi.com The ethanol (B145695) group on 5-Isoxazoleethanol provides a convenient handle for chemists to incorporate this valuable heterocycle into more complex molecular architectures designed for specific electronic functions.
Integration into Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, valued for their high contrast, vibrant colors, and potential for flexibility. nih.govmdpi.com The performance of an OLED is critically dependent on the organic materials used in its multilayer structure, which includes hole transport layers (HTL), electron transport layers (ETL), and emissive layers (EML). riyngroup.com While specific research on the direct integration of this compound into OLEDs is not extensively documented, the isoxazole scaffold is a known component in materials developed for OLEDs. ossila.com The ethanol functionality of this compound allows for its straightforward chemical modification, enabling its incorporation into larger molecules or polymers that can serve as hosts, emitters, or charge-transporting materials in OLED devices. For instance, the hydroxyl group can be used to attach the isoxazole moiety to a polymer backbone or to synthesize more complex small molecules with tailored photophysical properties.
Table 1: Hypothetical Photophysical Properties of a this compound Derivative for OLED Applications
| Property | Value |
| Absorption Maximum (λ_abs) | 350 nm |
| Emission Maximum (λ_em) | 450 nm (Blue) |
| Photoluminescence Quantum Yield (Φ_PL) | 0.75 |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV |
Application in Solar Cells and Photovoltaic Devices
The quest for efficient and cost-effective solar energy conversion has driven significant research into organic photovoltaic (OPV) devices. researchgate.net In these devices, organic materials are responsible for light absorption and charge separation. Isoxazole derivatives have been explored for their use in dye-sensitized solar cells and other photovoltaic applications. mdpi.comresearchgate.net The electron-accepting or electron-donating nature of the isoxazole ring can be tuned to optimize the electronic properties required for efficient charge generation and transport. This compound can serve as a valuable precursor for synthesizing donor or acceptor molecules for the active layer of solar cells. The ethanol group can be functionalized to attach the isoxazole unit to a conjugated polymer backbone or to create small molecules with specific absorption characteristics.
Table 2: Potential Photovoltaic Properties of a Polymer Derived from this compound
| Parameter | Value |
| Power Conversion Efficiency (PCE) | > 10% |
| Open-Circuit Voltage (V_oc) | 0.85 V |
| Short-Circuit Current (J_sc) | 15 mA/cm² |
| Fill Factor (FF) | 0.70 |
Development of Organic Semiconductor Materials
Organic semiconductors are the fundamental components of organic electronic devices. ossila.comebsco.com Their performance is dictated by the mobility of charge carriers (holes and electrons) through the material. Isoxazole-containing compounds have been investigated as semiconductor materials due to their tunable electronic properties and potential for ordered molecular packing, which is crucial for efficient charge transport. scielo.org.mxrsc.org The ability to form hydrogen bonds via the ethanol group in this compound, coupled with the π-stacking potential of the isoxazole ring, could lead to the development of self-assembling organic semiconductors with enhanced charge mobility. The derivatization of the ethanol group allows for the synthesis of a wide range of isoxazole-containing semiconductors with tailored properties. mdpi.com
Table 3: Theoretical Charge Transport Properties of a this compound-Based Semiconductor
| Property | Value |
| Hole Mobility (μ_h) | > 10⁻³ cm²/Vs |
| Electron Mobility (μ_e) | > 10⁻⁴ cm²/Vs |
| HOMO-LUMO Gap | 2.8 eV |
| Crystal Packing Motif | π-stacked columns |
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. sigmaaldrich.com Self-assembly is a process in which molecules spontaneously form ordered structures. researchgate.net These principles are fundamental to creating complex and functional materials from the bottom up. The isoxazole unit, with its inherent dipole moment, can participate in dipole-dipole interactions that facilitate self-assembly. aps.org Furthermore, the ethanol group of this compound introduces the capability for strong hydrogen bonding, a key interaction in directing supramolecular architectures. This dual functionality makes this compound an attractive building block for designing molecules that can self-assemble into well-defined nanostructures such as fibers, gels, and vesicles. ebsco.comwikipedia.org These self-assembled materials have potential applications in areas like sensing, catalysis, and drug delivery.
Liquid Crystalline Materials Development
Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. They are widely used in display technologies and are being explored for other applications such as sensors and optical devices. The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular interactions. Isoxazole derivatives have been shown to be effective mesogens (the core structural unit of a liquid crystal molecule) due to their rigid structure and strong dipole moments, which promote the necessary orientational order. ossila.com The synthesis of liquid crystals containing isoxazole rings has demonstrated the induction of various mesophases, including nematic and smectic phases. ossila.comrsc.org this compound can be readily modified to create calamitic (rod-shaped) or discotic (disc-shaped) liquid crystals. The ethanol group can be esterified with long alkyl or alkoxy chains, which are common features of liquid crystalline molecules, to promote the formation of mesophases.
Table 4: Hypothetical Phase Transition Temperatures of a Liquid Crystal Derived from this compound
| Transition | Temperature (°C) |
| Crystal to Smectic A | 85 |
| Smectic A to Nematic | 110 |
| Nematic to Isotropic | 135 |
Functionalization of Polymeric Materials
The functionalization of polymers is a key strategy for creating new materials with tailored properties. By attaching specific chemical groups to a polymer backbone, its physical, chemical, and biological characteristics can be significantly altered. magtech.com.cn Isoxazole-containing polymers have been synthesized and are of interest for their potential applications in electronics and other fields. rsc.org The ethanol group of this compound makes it an ideal monomer or functionalizing agent for a variety of polymerization techniques. It can be converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate, and then copolymerized with other monomers to introduce the isoxazole functionality into the resulting polymer. Alternatively, the hydroxyl group can be used to graft this compound onto existing polymer chains through post-polymerization modification reactions. This allows for the creation of functional polymers with the desirable electronic and structural properties of the isoxazole ring.
Table 5: Examples of Polymers Incorporating the this compound Moiety
| Polymer Type | Monomer Derived from this compound | Potential Application |
| Polyacrylate | 2-(5-Isoxazolyl)ethyl acrylate | Optical films |
| Polyether | Epoxide of this compound | High-performance coatings |
| Polyurethane | Diol derived from this compound | Biocompatible materials |
Biological Interactions and Mechanistic Insights of Isoxazole Derivatives
General Biological Activities of Isoxazole (B147169) Scaffolds
The isoxazole ring is a prominent five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry due to its wide array of biological activities. ajrconline.orgajrconline.org This structural motif is found in several natural products, such as ibotonic acid, and forms the core of numerous synthetic drugs. ajrconline.orgnih.gov The versatility of the isoxazole scaffold allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects. symc.edu.cn
Isoxazole derivatives have demonstrated significant potential across various therapeutic areas. rsc.org Their reported biological activities include:
Antimicrobial: This includes antibacterial and antifungal properties. Well-known antibiotics like cloxacillin (B1194729), dicloxacillin (B1670480), and oxacillin (B1211168) contain the isoxazole moiety and function by inhibiting β-lactamase. ajrconline.org Sulfamethoxazole is another isoxazole-containing drug used for its bacteriostatic effects. ajrconline.org
Anti-inflammatory: Many isoxazole derivatives have been explored for their anti-inflammatory effects. ajrconline.org For instance, Valdecoxib is a notable COX-2 inhibitor built around this scaffold. nih.gov
Anticancer: The isoxazole ring is present in compounds investigated for their anticancer and antileukemia activities. ajrconline.org
Neurological: The scaffold is associated with anticonvulsant, neuroleptic, and antidepressant properties. ajrconline.org The marketed drug Zonisamide, used for seizures, features a fused isoxazole ring. nih.gov
Immunomodulatory: Certain derivatives have been shown to possess immunoregulatory effects. ajrconline.org
Other Activities: The biological relevance of the isoxazole scaffold also extends to herbicidal, analgesic, anti-diabetic, and anti-tuberculosis activities. ajrconline.orgmedchemexpress.com
The structural features of the isoxazole ring, such as the presence of both hydrogen bond accepting nitrogen and oxygen atoms and its aromaticity, enable a variety of noncovalent interactions with biological macromolecules, which is fundamental to its diverse activities. symc.edu.cn
Enzymatic Interactions and Inhibition Mechanisms (Non-Clinical Context)
While specific enzymatic inhibition studies focusing solely on 5-Isoxazoleethanol are not extensively detailed in the reviewed literature, the broader class of isoxazole derivatives is well-documented for its interactions with various enzymes. The isoxazole scaffold is a key component in several potent enzyme inhibitors. ajrconline.org
Leukocyte proteinases, which are implicated in tissue damage during inflammation, are a target for some isoxazole derivatives. For example, trypsin, a type of serine protease, has been used in molecular modeling studies to explore the binding of isoxazole derivatives. The antibiotic activity of drugs like cloxacillin and dicloxacillin stems from their ability to inhibit the β-lactamase enzyme, which is crucial for bacterial resistance. ajrconline.org
The anti-inflammatory properties of certain isoxazoles are often linked to the inhibition of cyclooxygenase (COX) enzymes. scispace.com The development of selective COX-2 inhibitors is a significant area of research for isoxazole-based compounds. scispace.comijper.org The mechanism often involves the isoxazole ring fitting into the active site of the enzyme, modulating its activity.
The table below summarizes key enzymes targeted by various isoxazole derivatives, illustrating the scaffold's role in enzyme inhibition.
| Enzyme Target | Biological Context | Example Isoxazole Class | Reference |
| β-lactamase | Bacterial Infection | Antibiotics (e.g., Cloxacillin) | ajrconline.org |
| Cyclooxygenase (COX) | Inflammation | Anti-inflammatory agents | scispace.com |
| Trypsin | Inflammation, Proteolysis | Experimental Derivatives | |
| Aldose Reductase | Diabetic Complications | Experimental Inhibitors | drugdesign.org |
| Angiotensin-Converting Enzyme (ACE) | Blood Pressure Regulation | Antihypertensive agents | drugdesign.org |
Molecular Target Identification and Binding Studies (Non-Clinical Context)
The identification of molecular targets is a critical step in understanding the mechanism of action for any bioactive compound. nih.govnih.gov For the isoxazole class of molecules, various targets have been identified that explain their diverse pharmacological effects. While direct molecular target identification for this compound itself is not specified in available research, studies on related derivatives provide insight into the potential interactions of the isoxazole scaffold.
Methods for target identification range from traditional affinity-based approaches to modern label-free strategies such as cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS). nih.govrsc.org These techniques help to pinpoint the specific proteins or biomolecules that a compound interacts with inside a cell. mpg.de
Binding studies for isoxazole derivatives have identified interactions with a range of protein targets. For example, some bicyclic isoxazoles act as inhibitors of Heat Shock Protein 90 (HSP90), while certain tricyclic isoxazoles can inhibit the multidrug resistance protein (MRP1). medchemexpress.com The isoxazole ring itself can participate in various noncovalent interactions, including hydrogen bonding and π-π stacking, which stabilize the binding within a protein's active site. symc.edu.cn Molecular modeling and simulation are frequently used to explore these binding modes, as seen in studies of isoxazole derivatives with trypsin and bovine serum albumin.
Role as Building Blocks in Bio-Inspired Molecules (Non-Clinical Context)
This compound serves as a valuable chemical building block in the synthesis of more complex, biologically active molecules. illinois.educam.ac.uk The concept of using simple, modular blocks to construct larger functional molecules is a cornerstone of modern medicinal chemistry and is inspired by how nature assembles complex biomolecules. nih.govprimescholars.comcancerquest.org
The isoxazole moiety, including functionalized versions like this compound, is incorporated into larger structures to impart specific physicochemical properties or to act as a pharmacophore. researchgate.net The synthesis of isoxazole derivatives often involves methods like the cycloaddition of alkynes and nitrile oxides or the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.net
For instance, this compound can be used as a starting material or intermediate in multi-step syntheses. google.com Its hydroxyl group provides a reactive handle for further chemical modifications, allowing it to be linked to other molecular fragments to create novel derivatives for biological screening. mdpi.comrsc.org The ultimate goal is to generate new chemical entities with enhanced biological activity, improved selectivity, or better pharmacokinetic profiles. symc.edu.cn The use of such building blocks is essential for creating libraries of compounds for high-throughput screening in drug discovery campaigns. rsc.org
Pharmacophore Elucidation for Biological Activity (Non-Clinical, Mechanistic)
Pharmacophore modeling is a fundamental approach in drug design used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govmdpi.com A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are necessary for optimal interaction with a specific biological target. drugdesign.orgnih.gov3ds.com
For the isoxazole class of compounds, pharmacophore models have been developed to explain their activity against various targets. drugdesign.org These models are typically generated either from the structure of the target protein with a bound ligand (structure-based) or by comparing a set of active molecules to find common features (ligand-based). nih.gov
While a specific pharmacophore model for this compound is not described, the isoxazole ring itself frequently contributes key features to pharmacophores of more complex molecules. symc.edu.cn Its oxygen and nitrogen atoms can act as hydrogen bond acceptors, and the ring system can provide a hydrophobic or aromatic interaction point. symc.edu.cnnih.gov For example, a pharmacophore for aldose reductase inhibitors was derived that included a phenyl ring and an acidic proton at specific distances. drugdesign.org Similarly, models for GABA-uptake inhibitors defined the spatial arrangement of phenyl rings, an amine function, and an acidic group. drugdesign.org Such models are crucial for virtual screening and for guiding the rational design of new, more potent isoxazole derivatives. nih.govmdpi.com
Interactions with Biomolecules at a Fundamental Level
At a fundamental level, the interactions between small molecules and biomolecules are governed by noncovalent forces. symc.edu.cn The isoxazole ring, the core of this compound, possesses structural and electronic properties that facilitate these critical interactions. ajrconline.org
Key interactions involving the isoxazole scaffold include:
Hydrogen Bonding: The nitrogen and oxygen atoms within the isoxazole ring are electronegative and can act as hydrogen bond acceptors, forming directional interactions with hydrogen bond donors (like -NH or -OH groups) on a protein or nucleic acid. symc.edu.cn
π-π Stacking: The aromatic nature of the five-membered isoxazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. symc.edu.cn
Hydrophilic/Hydrophobic Interactions: The isoxazole ring itself has a degree of hydrophilicity, while substituents attached to the ring can introduce hydrophobic regions, allowing for a balance of interactions that can improve binding affinity and specificity. symc.edu.cn
Studies on the electronic states of isoxazole have been conducted to better understand its behavior, and research into isoxazole-water complexes provides insight into its interactions in an aqueous biological environment. researchgate.netresearchgate.net These fundamental interactions are the basis for the molecular recognition events that trigger the biological activities observed for isoxazole-containing compounds. symc.edu.cn
Future Research Directions and Emerging Paradigms in 5 Isoxazoleethanol Chemistry
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For 5-Isoxazoleethanol, the development of stereoselective synthetic pathways is a critical research frontier. Current efforts are moving beyond classical resolution techniques towards more elegant and efficient asymmetric methodologies.
Future research will likely focus on:
Organocatalytic Asymmetric Synthesis : The use of chiral small organic molecules as catalysts offers a powerful strategy for the enantioselective synthesis of isoxazole (B147169) derivatives. rsc.org Research into chiral phosphoric acids or squaramides could facilitate the asymmetric addition of functional groups to isoxazole precursors, thereby establishing the chiral center found in this compound. rsc.orgrsc.org A proposed reaction could involve the enantioselective addition of a protected ethanol-equivalent nucleophile to a suitable isoxazole electrophile.
Transition-Metal Catalyzed Asymmetric Reactions : The development of novel chiral ligands for transition metals like copper could enable highly selective 1,3-dipolar cycloaddition reactions to form the isoxazole ring with a chiral side chain precursor. unifi.it
Enzymatic and Biocatalytic Methods : The use of enzymes or whole-cell systems presents a green and highly selective approach. Lipases could be employed for the kinetic resolution of racemic this compound or its esters, while other engineered enzymes could catalyze the direct asymmetric synthesis of the molecule.
| Synthetic Strategy | Potential Catalyst/Reagent | Expected Advantages | Key Challenges |
| Organocatalysis | Chiral Phosphoric Acid / Squaramide | Metal-free, operational simplicity, high enantioselectivity. rsc.orgrsc.org | Catalyst loading, substrate scope, reaction optimization. |
| Transition-Metal Catalysis | Copper(II) Acetate with Chiral Ligand | High turnover numbers, control over regioselectivity. unifi.it | Ligand synthesis, metal contamination in the final product. |
| Biocatalysis | Lipase / Engineered Enzymes | High enantiopurity, mild reaction conditions, environmentally benign. | Enzyme stability, substrate specificity, process scale-up. |
Exploration of Unconventional Reactivity Profiles
Beyond its synthesis, understanding and exploiting the unique reactivity of the isoxazole ring in this compound is paramount. Future studies will delve into reactions that are currently underexplored for this specific molecule.
Ring-Opening and Rearrangement Reactions : The isoxazole ring is susceptible to cleavage under various conditions, leading to valuable synthetic intermediates. mdpi.com Investigating Lewis acid-initiated or photochemical ring-opening reactions of this compound could provide access to novel linear structures with diverse functionalities. mdpi.comuniurb.it For instance, photochemical isomerization could lead to oxazole (B20620) derivatives. researchgate.net
Cycloaddition Reactions : While 1,3-dipolar cycloaddition is used to form the isoxazole ring, the potential of the this compound ring itself to act as a dienophile or dipolarophile in further cycloaddition reactions remains an area of interest. libretexts.orgbeilstein-journals.orguchicago.edu This could lead to the construction of complex polycyclic systems. libretexts.org
Directed Metalation : The substituents on the isoxazole ring can direct ortho-metalation, allowing for the introduction of new functional groups. Exploring the directed metalation of the C4 position of this compound, facilitated by the ethanol (B145695) side chain, could be a fruitful avenue for creating novel derivatives.
Integration into Advanced Functional Systems and Devices
The unique electronic and structural features of the isoxazole ring make it an attractive building block for advanced materials. researchgate.net The hydroxyethyl (B10761427) side chain of this compound provides a convenient handle for polymerization or attachment to surfaces, opening up possibilities for its use in functional systems.
Polymer Chemistry : this compound can be utilized as a monomer for the synthesis of novel polymers. rsc.orgatmanpolymer.comnasa.gov These isoxazole-containing polymers could exhibit interesting properties for applications in organic electronics, such as dielectric materials or semiconductors in flexible displays and transistors. atmanpolymer.comnih.govpolymerexpert.biz
Organic Light-Emitting Diodes (OLEDs) : Isoxazole derivatives have been investigated for their potential in optoelectronic devices. researchgate.net By modifying the core structure of this compound and incorporating it into larger conjugated systems, it may be possible to develop new materials for OLEDs with tailored emission properties.
Sensors : The isoxazole moiety can interact with various analytes. Polymers or self-assembled monolayers derived from this compound could be developed for chemical sensor applications, where binding events are transduced into a measurable optical or electronic signal.
Computational Design and Prediction of New Isoxazole-Based Materials
Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. rsc.orgresearchgate.net For this compound, these methods can guide the synthesis of new materials with desired properties, saving significant experimental time and resources.
Density Functional Theory (DFT) Studies : DFT calculations can be used to predict the electronic properties, reactivity, and spectral characteristics of this compound and its derivatives. nih.govaps.orgnih.govmdpi.com This can help in understanding its reactivity and in designing molecules with specific electronic band gaps for materials applications. aps.org
Quantitative Structure-Activity Relationship (QSAR) : For biological applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.netresearchgate.net This can aid in the design of more potent and selective compounds.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the behavior of this compound-based polymers or their interactions with biological macromolecules. researchgate.net This is crucial for understanding the structure-property relationships in materials and the mechanism of action in biological systems.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Materials Science, Reactivity | Electronic structure, HOMO-LUMO gap, reaction pathways. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlation of molecular descriptors with biological activity. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Polymer Science, Biochemistry | Conformational analysis, binding affinities, material stability. researchgate.net |
In-depth Mechanistic Studies of Biological Interactions for Fundamental Understanding
While this article excludes therapeutic applications, understanding the fundamental biological interactions of this compound at a mechanistic level is a key area of chemical research.
Protein Binding Studies : Investigating the binding of this compound to various proteins can reveal its potential biological targets. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be employed to determine binding affinities and thermodynamics. This is crucial for understanding how small molecules interact with biological systems. nih.govnih.gov
Enzyme Inhibition Kinetics : If this compound is found to interact with an enzyme, detailed kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This provides fundamental insights into enzyme function and inhibition.
Structural Biology : Obtaining co-crystal structures of this compound bound to a biological target through X-ray crystallography or NMR spectroscopy would provide an atomic-level understanding of the interactions, guiding the design of more specific molecular probes.
Expansion into Sustainable and Biorenewable Synthesis Methods
The principles of green chemistry are increasingly influencing synthetic route design. nih.govacs.org Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.
Use of Renewable Feedstocks : Exploring synthetic routes that start from biorenewable materials, such as those derived from biomass, is a key goal. sigmaaldrich.comaccscience.com For example, precursors for the ethanol side chain could potentially be sourced from bio-ethanol. sigmaaldrich.com
Greener Solvents and Catalysts : The replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical area of research. nih.govresearchgate.netmdpi.commdpi.com Furthermore, the use of recyclable catalysts, including biocatalysts, aligns with green chemistry principles. nih.gov
Flow Chemistry : Continuous flow synthesis offers several advantages over batch processing, including improved safety, efficiency, and scalability. mdpi.com Developing a flow-based synthesis of this compound could represent a significant advancement in its production. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
